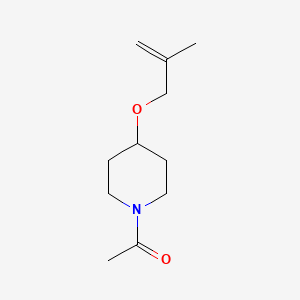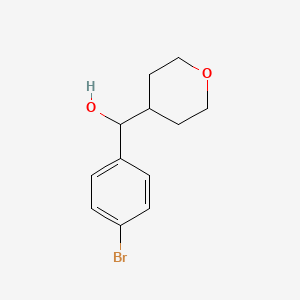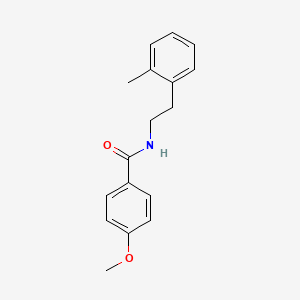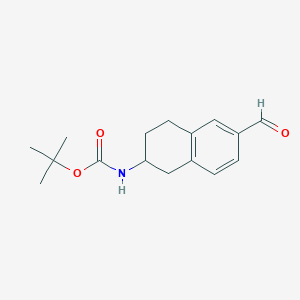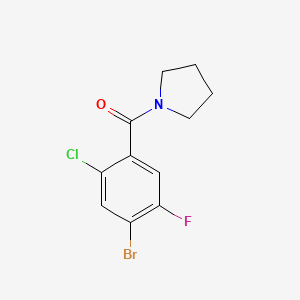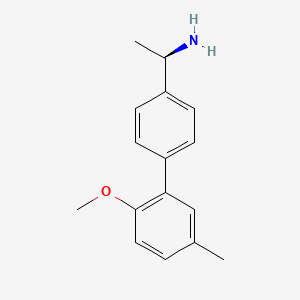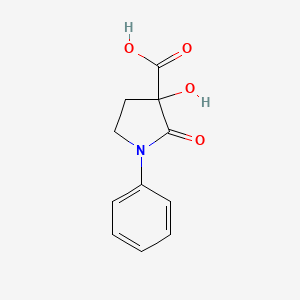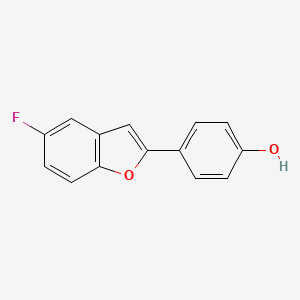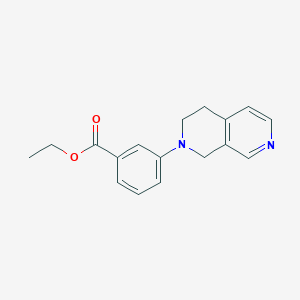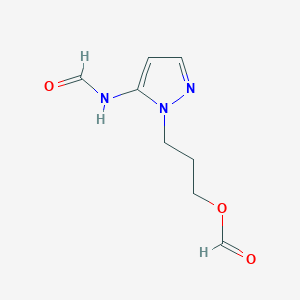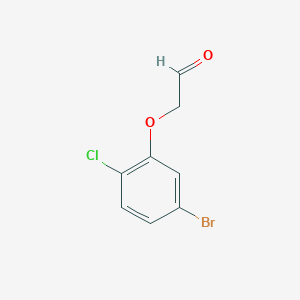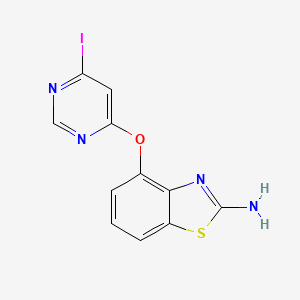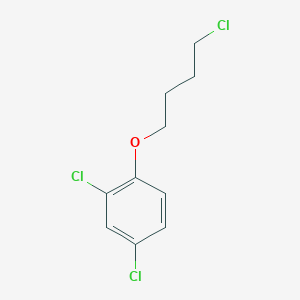![molecular formula C13H14O3 B8414801 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B8414801.png)
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one
Overview
Description
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one: is an organic compound that belongs to the class of gamma-butyrolactones It is characterized by the presence of a methoxybenzylidene group attached to a methyl-substituted gamma-butyrolactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one typically involves the condensation of p-methoxybenzaldehyde with 4-methyl-gamma-butyrolactone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzophenone.
Reduction: Formation of p-methoxybenzyl alcohol or p-methoxybenzyl alkane.
Substitution: Formation of p-alkoxybenzylidene-4-methyl-gamma-butyrolactone derivatives.
Scientific Research Applications
Chemistry: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and activators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
p-Methoxybenzaldehyde: A precursor in the synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one.
4-Methyl-gamma-butyrolactone: Another precursor used in the synthesis.
p-Methoxybenzyl alcohol: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxybenzylidene group and gamma-butyrolactone ring provide a versatile framework for chemical modifications and functionalization, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
ONYWBNVSVNXDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
